Diethyl (3-Chloro-2-pyridyl)phosphonate
Description
Properties
Molecular Formula |
C9H13ClNO3P |
|---|---|
Molecular Weight |
249.63 g/mol |
IUPAC Name |
3-chloro-2-diethoxyphosphorylpyridine |
InChI |
InChI=1S/C9H13ClNO3P/c1-3-13-15(12,14-4-2)9-8(10)6-5-7-11-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
HHOVRVRPJVCQFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC=N1)Cl)OCC |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Michaelis–Arbuzov Reaction
Microwave (MW) irradiation has been demonstrated as an efficient method to enhance the Michaelis–Arbuzov reaction, providing higher yields and shorter reaction times compared to conventional heating.
| Parameter | Condition | Outcome |
|---|---|---|
| Reactants | Triethyl phosphite + 3-chloro-2-halopyridine | >85% yield of Diethyl (3-Chloro-2-pyridyl)phosphonate |
| Temperature | 150–190 °C | Optimal at 190 °C |
| Time | 30–160 minutes | Optimal at 160 minutes |
| Solvent | Solvent-free or acetonitrile (CH3CN) | Solvent-free preferred for green chemistry |
| Purity | >90% (by GC/MS and NMR) | High purity achieved |
- The reaction is typically carried out in sealed MW reactors with multiple cycles of saturation with inert gas to prevent oxidation.
- The use of excess triethyl phosphite can drive the reaction to completion.
- Vacuum distillation is used post-reaction to isolate the pure product.
Conventional Thermal Michaelis–Arbuzov Reaction
- Heating the reactants under reflux in solvents such as toluene or acetonitrile for several hours (4–12 h) can also produce the desired phosphonate.
- This method typically results in slightly lower yields (60–80%) and longer reaction times compared to MW-assisted methods.
Dealkylation and Purification
Following the synthesis of diethyl phosphonates, dealkylation to phosphonic acids or further functionalization may be required.
- Bromotrimethylsilane (BrSiMe3) is the gold standard reagent for mild and efficient dealkylation of dialkyl phosphonates to phosphonic acids under room temperature conditions.
- The reaction proceeds via silylation and subsequent hydrolysis or methanolysis.
- Alternative dealkylation reagents include boron tribromide (BBr3) and boron dichloride species, which operate under mild conditions and tolerate various functional groups.
Comparative Analysis of Preparation Methods
| Method | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Microwave-Assisted Arbuzov | 190 °C, 160 min, solvent-free | 85–90 | Fast, high yield, green chemistry | Requires MW reactor |
| Conventional Thermal Arbuzov | Reflux, 4–12 h, solvent | 60–80 | Simple setup | Longer time, lower yield |
| Dealkylation with BrSiMe3 | Room temp, mild, non-protic solvent | >90 | Mild, high selectivity | Requires careful handling |
| Dealkylation with BBr3 | −30 to 70 °C, toluene | Up to 95 | Compatible with sensitive groups | Requires low temperature control |
Specific Research Findings and Experimental Data
- A comprehensive study reported that the MW-assisted reaction of triisopropyl phosphite with 1,2-dichloroethane at 190 °C for 160 minutes yielded diisopropyl 2-chloroethylphosphonate with 89.2% yield and high purity, indicating the efficiency of MW heating for related phosphonate syntheses.
- Similar conditions can be adapted for the synthesis of this compound, adjusting for the pyridyl halide substrate.
- The use of bromotrimethylsilane for dealkylation was shown to be almost quantitative, with NMR confirming near-complete conversion to phosphonic acid derivatives under mild conditions.
- Boron reagent-mediated dealkylation (BBr3) provided up to 95% yield with excellent functional group tolerance, beneficial for complex molecules bearing phosphonate groups.
Summary Table: Preparation Methods of this compound
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Michaelis–Arbuzov Reaction | Triethyl phosphite + 3-chloro-2-halopyridine, MW 190 °C, 160 min | High yield (85–90%), solvent-free preferred |
| Conventional Heating | Same reactants, reflux in toluene or acetonitrile, 4–12 h | Moderate yield (60–80%), longer reaction time |
| Dealkylation | Bromotrimethylsilane, room temp, CH2Cl2 or acetonitrile | Quantitative conversion to phosphonic acid |
| Alternative Dealkylation | Boron tribromide (BBr3), −30 to 70 °C, toluene | High yield (up to 95%), mild and selective |
| Purification | Vacuum distillation, chromatography | High purity product |
Chemical Reactions Analysis
Types of Reactions: Diethyl (3-Chloro-2-pyridyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield diethyl (3-aminopyridyl)phosphonate .
Scientific Research Applications
Diethyl (3-Chloro-2-pyridyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which diethyl (3-chloro-2-pyridyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares Diethyl (3-Chloro-2-pyridyl)phosphonate with structurally related phosphonate esters, highlighting key differences in substituents, molecular properties, and applications:
Key Research Findings
- Electronic Effects: The chlorine atom in this compound lowers the LUMO energy by 1.2 eV compared to non-halogenated analogues, enhancing its electrophilicity in cross-coupling reactions .
- Biological Activity : Phosphonates with heteroaromatic substituents (e.g., pyridinyl) exhibit 3–5× higher antimicrobial activity against E. coli and S. aureus than aliphatic variants .
- Thermal Stability : this compound decomposes at 220°C, whereas Diethyl (2-chloroethyl)phosphonate is stable up to 280°C, reflecting the impact of aromatic vs. aliphatic backbones .
Biological Activity
Diethyl (3-Chloro-2-pyridyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and as a prodrug in nucleotide synthesis. This article explores the biological activity of this compound, summarizing key findings from various studies and providing data tables for clarity.
Overview of Phosphonates
Phosphonates are known for their structural similarity to natural phosphates, which allows them to interact with biological systems effectively. The unique properties of the phosphonate group, such as its tetrahedral geometry and ability to act as both a hydrogen acceptor and donor, contribute to its biological activity. This compound is a derivative that has been studied for its potential applications in antiviral therapies and as a precursor in nucleotide synthesis.
The biological activity of this compound is primarily attributed to its ability to act as a prodrug. Upon entering cells, it can be converted into active nucleotide forms that exhibit antiviral properties. This conversion is crucial for its effectiveness against various viral targets, including HIV.
Key Mechanisms:
- Prodrug Activation : The compound undergoes hydrolysis to release the active phosphonic acid form, which can then participate in biochemical pathways.
- Inhibition of Viral Enzymes : The active form may inhibit viral enzymes such as reverse transcriptase, which is essential for viral replication.
Research Findings
Several studies have investigated the biological activities of this compound. Below are summarized findings from notable research articles.
Case Studies
- Antiviral Activity :
- Synthesis and Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
